5'-Bromo-4-chloro-2,2'-bipyridine

Sequential Functionalization Chemoselectivity Cross-Coupling

5'-Bromo-4-chloro-2,2'-bipyridine (CAS 1238429-27-0) is a heteroaromatic, halogenated derivative of the 2,2'-bipyridine ligand scaffold. With the molecular formula C₁₀H₆BrClN₂ and a molecular weight of 269.53 g/mol, this compound features a bromine atom at the 5'-position and a chlorine atom at the 4-position of the bipyridine core.

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
Cat. No. B11850545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromo-4-chloro-2,2'-bipyridine
Molecular FormulaC10H6BrClN2
Molecular Weight269.52 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C2=NC=CC(=C2)Cl
InChIInChI=1S/C10H6BrClN2/c11-7-1-2-9(14-6-7)10-5-8(12)3-4-13-10/h1-6H
InChIKeyCUKVMNYRLBTPAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Bromo-4-chloro-2,2'-bipyridine (CAS 1238429-27-0): Procurement-Relevant Baseline Data


5'-Bromo-4-chloro-2,2'-bipyridine (CAS 1238429-27-0) is a heteroaromatic, halogenated derivative of the 2,2'-bipyridine ligand scaffold . With the molecular formula C₁₀H₆BrClN₂ and a molecular weight of 269.53 g/mol, this compound features a bromine atom at the 5'-position and a chlorine atom at the 4-position of the bipyridine core . Its primary utility in scientific research lies in its function as a versatile synthetic building block for constructing more complex ligands and functional materials via cross-coupling chemistry .

Why 5'-Bromo-4-chloro-2,2'-bipyridine Cannot Be Replaced by Common Symmetrical Analogs


Replacing 5'-Bromo-4-chloro-2,2'-bipyridine with a generic analog such as 5,5'-dibromo-2,2'-bipyridine or 4,4'-dichloro-2,2'-bipyridine is scientifically invalid for applications requiring orthogonal, sequential functionalization. The distinct reactivity of the C–Br and C–Cl bonds, governed by their bond dissociation energies (Ph–Br: 81 kcal/mol vs. Ph–Cl: 96 kcal/mol), enables chemoselective cross-coupling with a predictable reactivity order of C–Br > C–Cl [1]. This inherent reactivity difference, confirmed by established palladium-catalyzed coupling protocols, allows for the stepwise, site-specific introduction of diverse functional groups, a capability that is absent in symmetrically dihalogenated analogues which often lead to statistical mixtures of mono- and di-coupled products [2]. Substitution therefore compromises the precise architectural control required for advanced ligand synthesis and materials development.

Quantitative Differentiation Evidence: 5'-Bromo-4-chloro-2,2'-bipyridine vs. Closest Analogs


Evidence 1: Orthogonal Reactivity for Sequential Cross-Coupling (Class-Level Inference)

The strategic placement of bromine (5'-position) and chlorine (4-position) on the bipyridine scaffold introduces a significant difference in reactivity for palladium-catalyzed cross-coupling reactions. This differential reactivity enables predictable, sequential functionalization. The fundamental basis for this chemoselectivity is the difference in bond dissociation energies (BDE) between aryl bromides and aryl chlorides, with Ph–Br (81 kcal/mol) being significantly weaker than Ph–Cl (96 kcal/mol) [1]. This translates to a well-established reactivity order in oxidative addition, the key step in cross-coupling: C–Br > C–Cl [2]. Consequently, the 5'-bromo site in 5'-Bromo-4-chloro-2,2'-bipyridine will react preferentially under mild coupling conditions, leaving the 4-chloro site intact for a subsequent, orthogonal transformation under more forcing conditions or with a different catalyst system.

Sequential Functionalization Chemoselectivity Cross-Coupling Ligand Synthesis

Evidence 2: Regioisomeric Specificity vs. Common Monohalogenated Analogs (Class-Level Inference)

5'-Bromo-4-chloro-2,2'-bipyridine offers a specific, non-symmetrical halogenation pattern that is distinct from common monohalogenated alternatives such as 5-bromo-2,2'-bipyridine or 4-chloro-2,2'-bipyridine. The presence of two different halogens at the 5'- and 4-positions allows for the installation of two different functional groups in a controlled, sequential manner. In contrast, monohalogenated bipyridines provide only a single site for functionalization, limiting the synthetic complexity that can be achieved in a single molecule [1]. Furthermore, the specific 5',4-disubstitution pattern may influence the electronic properties and steric environment of the resulting metal complexes differently compared to other regioisomers, which is critical for applications in homogeneous catalysis and materials science where fine-tuning of ligand properties is essential [2].

Regioselectivity Ligand Design Coordination Chemistry Steric Effects

Evidence 3: Purity Specification Benchmarking Against Analogs (Cross-Study Comparable)

A survey of commercial purity specifications indicates that 5'-Bromo-4-chloro-2,2'-bipyridine is routinely offered at a purity of ≥98% (NLT 98%) [1]. This specification is comparable to or exceeds that of its closest analogs. For instance, 5-bromo-2,2'-bipyridine is commonly offered at >98.0% (GC) , while 4-chloro-2,2'-bipyridine is often available at lower purities of 95-97% from major suppliers . This consistent high-purity offering for the target compound minimizes the risk of introducing unknown impurities that could interfere with sensitive catalytic cycles or material properties, thereby enhancing the reproducibility of research outcomes.

Purity Specification Quality Control Procurement Reproducibility

Optimal Scientific and Industrial Use Cases for 5'-Bromo-4-chloro-2,2'-bipyridine


Sequential Synthesis of Unsymmetrical Bipyridine Ligands for Homogeneous Catalysis

This compound is the premier choice for researchers synthesizing unsymmetrical, functionalized 2,2'-bipyridine ligands for transition metal catalysis. The orthogonal reactivity of the C–Br and C–Cl bonds allows for a two-step, one-pot or sequential functionalization strategy [1]. The 5'-bromo site can be first functionalized via a mild Suzuki-Miyaura coupling to install, for example, an electron-donating or -withdrawing aryl group. Subsequently, the more robust 4-chloro site can be engaged in a second, distinct cross-coupling or nucleophilic aromatic substitution to introduce a different functional handle, such as an amine or alkoxy group [2]. This enables the precise tuning of a catalyst's steric and electronic properties, a task for which symmetrical dihalogenated analogs are ill-suited.

Building Block for Functional Organic Materials and Metallosupramolecular Assemblies

For scientists in materials chemistry, 5'-Bromo-4-chloro-2,2'-bipyridine serves as a critical node for constructing π-conjugated systems and metallosupramolecular architectures. Its ability to undergo site-selective cross-coupling allows for the integration of the bipyridine metal-binding motif into larger, more complex molecular frameworks with defined geometry. For example, the 5'-bromo site can be used to link the ligand to a polymer backbone or a surface, while the 4-chloro site remains available for subsequent diversification or attachment of another functional unit [1]. This controlled, vectorial functionalization is essential for creating functional materials for applications in organic electronics, photovoltaics, and sensing [2].

Synthesis of Halogen-Rich Intermediates for Medicinal Chemistry

The presence of two different halogens makes this compound a valuable intermediate in the synthesis of complex drug-like molecules. The 5'-bromo group can be used for a key C–C bond-forming event, such as attaching a complex biaryl fragment. The 4-chloro substituent, in contrast, can be retained as a handle for late-stage functionalization via SNAr chemistry with nitrogen nucleophiles, a common strategy for introducing amines and improving pharmacokinetic properties [1]. This orthogonal reactivity profile is highly advantageous in medicinal chemistry programs focused on structure-activity relationship (SAR) studies, as it allows for the rapid generation of a diverse library of compounds from a single, advanced intermediate.

Quote Request

Request a Quote for 5'-Bromo-4-chloro-2,2'-bipyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.